

In-Depth Technical Guide: Crystal Structure of 3- Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-5-nitropyridin-2-ol**

Cat. No.: **B1314763**

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Disclaimer: Following a comprehensive search of publicly available scientific literature and crystallographic databases, the specific crystal structure of **3-Iodo-5-nitropyridin-2-ol** has not been reported. Therefore, this guide serves as a template, outlining the requisite data and methodologies that would be presented if the crystal structure were determined. The experimental protocols described are generalized procedures common in the field of small-molecule crystallography.

Introduction

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties, which is a critical aspect of drug discovery and materials science. X-ray crystallography is a powerful analytical technique that provides precise information on the atomic arrangement within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.^{[1][2]} This information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding the solid-state properties of a compound. This guide provides a framework for the crystallographic analysis of **3-iodo-5-nitropyridin-2-ol**.

Crystallographic Data

The crystallographic data for a compound is typically summarized in a standardized tabular format for clarity and ease of comparison. Table 1 is presented as a placeholder for the crystallographic data of **3-iodo-5-nitropyridin-2-ol**.

Table 1: Crystal Data and Structure Refinement for **3-Iodo-5-nitropyridin-2-ol**

Parameter	Value
Crystal Data	
Empirical Formula	<chem>C5H3IN2O3</chem>
Formula Weight	265.99 g/mol
Temperature	Data not available
Wavelength	Data not available
Crystal System	Data not available
Space Group	Data not available
Unit Cell Dimensions	
a (Å)	Data not available
b (Å)	Data not available
c (Å)	Data not available
α (°)	Data not available
β (°)	Data not available
γ (°)	Data not available
Volume (Å ³)	Data not available
Z	Data not available
Density (calculated) (g/cm ³)	Data not available
Data Collection	
Diffractometer	Data not available
Absorption Coefficient (mm ⁻¹)	Data not available
F(000)	Data not available
Crystal Size (mm ³)	Data not available
θ range for data collection (°)	Data not available

Index ranges	Data not available
Reflections collected	Data not available
Independent reflections	Data not available
<hr/>	
Refinement	
Refinement method	Data not available
Data / restraints / parameters	Data not available
Goodness-of-fit on F^2	Data not available
Final R indices [$l > 2\sigma(l)$]	Data not available
R indices (all data)	Data not available
<hr/>	

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and structural determination of a small organic molecule like **3-iodo-5-nitropyridin-2-ol**.

Synthesis

A general synthesis for a nitrated pyridin-2-ol derivative would typically involve the nitration of a corresponding pyridin-2-ol precursor followed by iodination, or vice-versa. The synthesis of related compounds, such as 2-amino-5-bromo-3-nitropyridine, often involves the nitration of the parent aminopyridine followed by halogenation.^[3] For **3-iodo-5-nitropyridin-2-ol**, a potential synthetic route could involve the nitration of 3-iodopyridin-2-ol or the iodination of 5-nitropyridin-2-ol.

Crystallization for Single-Crystal X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.^[1] The goal is to produce crystals that are of a suitable size (typically 0.1-0.3 mm), well-formed, and free from defects.^[4] Common crystallization techniques for small organic molecules include slow evaporation, vapor diffusion, and cooling.^{[5][6][7][8][9]}

Protocol: Slow Evaporation

- Dissolve the purified **3-iodo-5-nitropyridin-2-ol** in a suitable solvent (or solvent mixture) to form a nearly saturated solution. The ideal solvent is one in which the compound is moderately soluble.[5][6]
- Filter the solution to remove any particulate matter.
- Transfer the filtrate to a clean vial.
- Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle. This allows for the slow evaporation of the solvent.[5]
- Place the vial in a location free from vibrations and allow the solvent to evaporate over a period of several hours to days, during which crystals should form.

Protocol: Vapor Diffusion

- Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. Place this solution in a small, open container (e.g., a small test tube or vial).
- Place this small container inside a larger, sealed vessel (e.g., a beaker or jar).
- Add a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger vessel.[5][8]
- Seal the larger vessel. The vapor from the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[10]

Protocol: Data Collection and Structure Solution

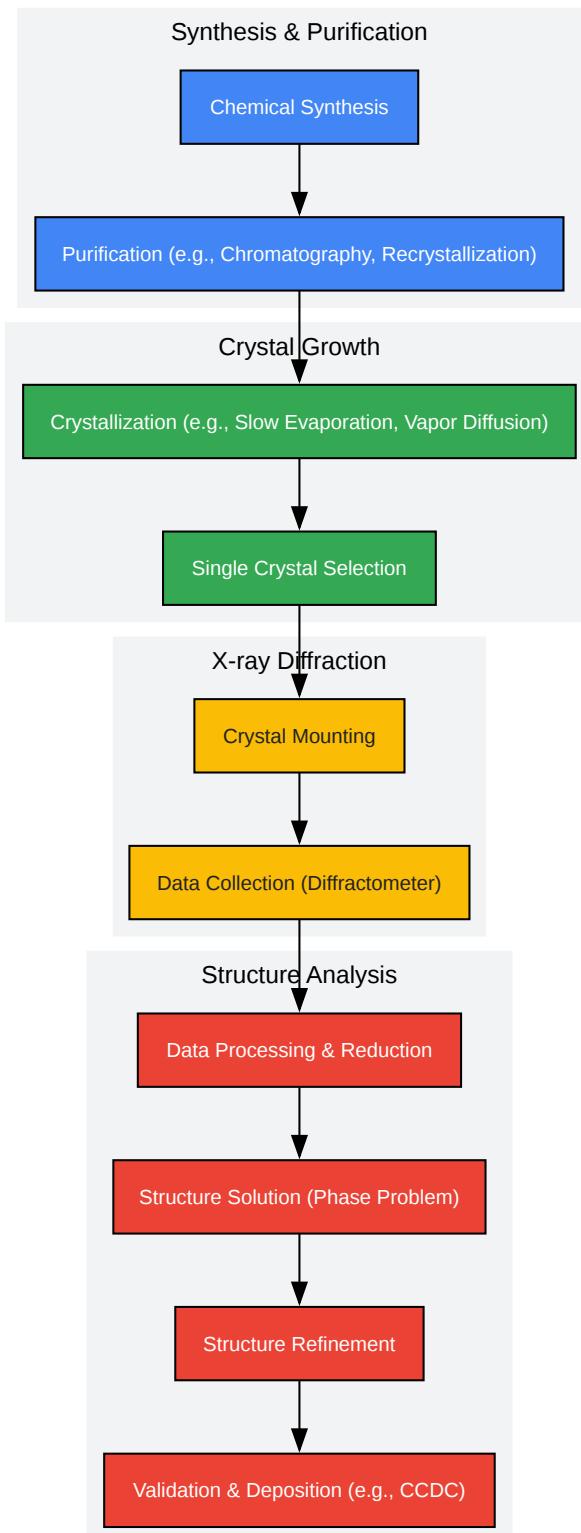
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[2][4]

- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[\[1\]](#)[\[2\]](#)[\[10\]](#) The collection of a complete dataset involves measuring the intensities of thousands of reflections at various crystal orientations.
[\[1\]](#)
- Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.
- Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[\[11\]](#) This process minimizes the R-factor, a measure of the agreement between the experimental data and the structural model.

Visualizations

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule.

General Workflow for Crystal Structure Determination

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Caption: A flowchart illustrating the key stages from chemical synthesis to the final validation and deposition of a crystal structure.

Summary

While the specific crystal structure of **3-iodo-5-nitropyridin-2-ol** is not currently available in the public domain, this guide provides a comprehensive overview of the necessary steps and data required for its determination and analysis. The provided generalized protocols for synthesis, crystallization, and single-crystal X-ray diffraction serve as a valuable resource for researchers undertaking the crystallographic study of this or related small molecules. The successful elucidation of this structure would provide significant insights into its molecular conformation and intermolecular interactions, which could be instrumental for applications in drug development and materials science.

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